molecular formula C9H13NOS B1468525 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-ol CAS No. 1343852-58-3

1-[(Thiophen-3-yl)methyl]pyrrolidin-3-ol

Cat. No. B1468525
CAS RN: 1343852-58-3
M. Wt: 183.27 g/mol
InChI Key: BHMHVXFXSKDSGO-UHFFFAOYSA-N
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Description

The compound “1-[(Thiophen-3-yl)methyl]pyrrolidin-3-ol” is an organic molecule that contains a pyrrolidine ring and a thiophene ring. Pyrrolidine is a five-membered ring with one nitrogen atom, and thiophene is a five-membered ring with one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a pyrrolidine ring with a hydroxyl group (-OH) at the 3-position, and a thiophene ring attached via a methylene bridge (-CH2-) at the 1-position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrolidine and thiophene rings. The electron-rich sulfur atom in the thiophene ring might be susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydroxyl group and the heterocyclic rings could impact properties such as solubility, boiling/melting points, and stability .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Drug Development

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . Furthermore, they play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The presence of the thiophene ring can enhance the conductivity of the organic material, making it suitable for use in electronic devices .

Organic Field-Effect Transistors (OFETs)

Thiophene-based compounds are used in the fabrication of organic field-effect transistors (OFETs) . The thiophene ring can enhance the charge carrier mobility, which is a crucial property for OFETs .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based compounds are also used in the fabrication of organic light-emitting diodes (OLEDs) . The presence of the thiophene ring can enhance the electroluminescence efficiency, which is an important property for OLEDs .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can form a protective layer on the metal surface, preventing it from corrosion .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Studies could investigate its reactivity, physical and chemical properties, and possible biological activity .

properties

IUPAC Name

1-(thiophen-3-ylmethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c11-9-1-3-10(6-9)5-8-2-4-12-7-8/h2,4,7,9,11H,1,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMHVXFXSKDSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Thiophen-3-yl)methyl]pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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